
2,3-Dihydroxypropoxy(dioxo)bismuth
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxypropoxy(dioxo)bismuth is a bismuth-based compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Bismuth compounds are known for their relatively low toxicity compared to other heavy metals, making them suitable for use in medicinal and industrial applications. The presence of dihydroxypropoxy groups in this compound adds to its versatility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropoxy(dioxo)bismuth typically involves the reaction of bismuth salts with dihydroxypropoxy-containing ligands. One common method is the reaction of bismuth nitrate with 2,3-dihydroxypropoxy ligands under controlled conditions. The reaction is usually carried out in an aqueous medium with the pH adjusted to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as purification, crystallization, and drying to obtain the compound in a pure form. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydroxypropoxy(dioxo)bismuth undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: It can be reduced to lower oxidation state bismuth compounds.
Substitution: The dihydroxypropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth oxides, while reduction can produce bismuth metal or lower oxidation state bismuth compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2,3-Dihydroxypropoxy(dioxo)bismuth is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that require bismuth as a catalyst.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies.
Medicine
Bismuth compounds, including this compound, are explored for their antimicrobial properties. They are used in the treatment of gastrointestinal disorders and as components in certain medications.
Industry
In the industrial sector, this compound is used in the production of specialized materials and coatings. Its unique properties make it suitable for applications that require stability and reactivity.
Mécanisme D'action
The mechanism of action of 2,3-Dihydroxypropoxy(dioxo)bismuth involves its interaction with biological molecules and enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and therapeutic effects. The molecular targets include enzymes involved in metabolic processes and proteins that play a role in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bismuth subsalicylate: Used in gastrointestinal treatments.
Bismuth oxychloride: Used in cosmetics and pigments.
Bismuth nitrate: Used in the synthesis of other bismuth compounds.
Uniqueness
2,3-Dihydroxypropoxy(dioxo)bismuth is unique due to the presence of dihydroxypropoxy groups, which enhance its reactivity and versatility. This makes it suitable for a wider range of applications compared to other bismuth compounds.
Propriétés
Numéro CAS |
6274-91-5 |
|---|---|
Formule moléculaire |
C3H7BiO5 |
Poids moléculaire |
332.07 g/mol |
Nom IUPAC |
2,3-dihydroxypropoxy(dioxo)bismuth |
InChI |
InChI=1S/C3H7O3.Bi.2O/c4-1-3(6)2-5;;;/h3-4,6H,1-2H2;;;/q-1;+1;; |
Clé InChI |
FPRTUXYYIHUUOV-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO[Bi](=O)=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-, Methyl ester](/img/structure/B12642204.png)
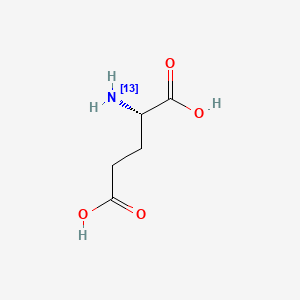
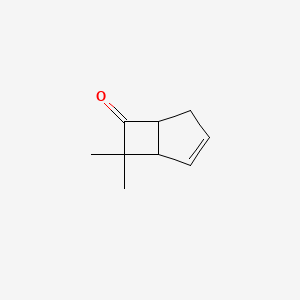

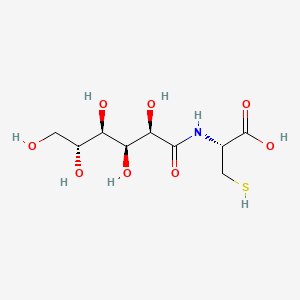
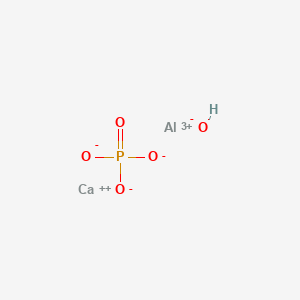
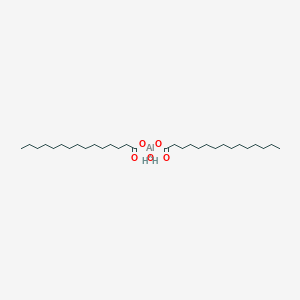

![3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one](/img/structure/B12642255.png)

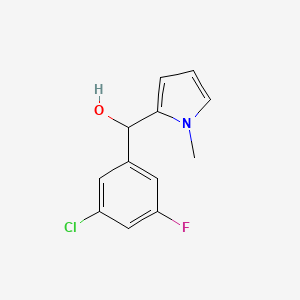

![(2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12642276.png)

